2-Chloro-4-methyl-5-nitrophenol
Description
Contextualization of Halogenated and Alkyl-Substituted Nitrophenols within Organic Chemistry
Substituted nitrophenols represent a significant class of compounds in organic chemistry, characterized by a phenol (B47542) ring bearing a nitro group (-NO2) and other substituents. The presence of a halogen atom (like chlorine) and an alkyl group (like methyl) on the nitrophenol skeleton, as in 2-Chloro-4-methyl-5-nitrophenol, profoundly influences the molecule's electronic properties and reactivity.
Phenol itself is highly reactive toward electrophilic aromatic substitution, with the hydroxyl (-OH) group being a strong activating, ortho-para directing group. wikipedia.org The introduction of a nitro group, which is a strong deactivating and meta-directing group, and a halogen, which is deactivating but ortho-para directing, creates a complex interplay of electronic effects. wikipedia.orgfiveable.me Furthermore, an alkyl group, being a weak activating group, adds another layer of complexity to the regioselectivity of further reactions. researchgate.netnih.gov The study of such polysubstituted phenols is crucial for understanding the principles of electrophilic aromatic substitution and the cumulative effects of various functional groups on a benzene (B151609) ring. wikipedia.orgyoutube.com Halogenated organic compounds, in general, are a class of materials with wide-ranging industrial importance, from polymers and pesticides to fire retardants. noaa.gov
Historical Development of Research on Phenolic Derivatives
The study of phenolic compounds has a rich history dating back to 1834, when Friedlieb Ferdinand Runge first extracted phenol, which he called "Karbolsäure" (carbolic acid), from coal tar. wikipedia.org A pure form was isolated by the French chemist Auguste Laurent in 1841. wikipedia.org The late 19th and early 20th centuries saw a surge in research into the reactions of phenol. The German chemist Adolf von Baeyer was the first to discover phenol-formaldehyde resin in 1872. researchgate.net
A pivotal moment in the history of phenolic derivatives came in 1909 when Belgian-American chemist Leo Hendrik Baekeland successfully synthesized Bakelite, the first commercially viable synthetic thermoset polymer, from the reaction of phenol and formaldehyde. researchgate.netatlasfibre.combioimpulse.fr This breakthrough, born from a desire to find a substitute for natural shellac for electrical insulation, launched the modern plastics industry. atlasfibre.combioimpulse.fr Bakelite's success spurred widespread innovation, leading to the development of phenolic laminates for gears, decorative surfaces, and even vital components for the military during World War II, such as aircraft propellers and helmet liners. atlasfibre.com This history underscores the long-standing industrial and scientific importance of modifying the basic phenol structure to create materials with novel and useful properties.
Rationale for Focused Academic Inquiry into this compound
The specific substitution pattern of this compound makes it a compound of significant academic and industrial interest. Chloronitrophenols are established as important intermediates in the synthesis of a variety of commercial products, including dyes, plastics, pesticides, and pharmaceuticals. ontosight.aibiosynth.comchemicalbook.com The molecule's structure, featuring chloro, methyl, and nitro groups, presents a unique case for studying reaction mechanisms and directing effects in aromatic chemistry.
A key challenge in the synthesis of such polysubstituted phenols is achieving isomeric purity. A patented process for preparing the isomeric compound 4-chloro-2-methyl-5-nitrophenol (B2449075) highlights the industrial drive for efficient and highly selective synthetic routes. google.com This process specifically introduces a temporary sulfonyl group to direct the nitration to the desired position, demonstrating the sophisticated chemical strategies required to synthesize specific isomers. google.com Furthermore, related chloronitrophenols are recognized as environmental pollutants, prompting research into their degradation and environmental fate. frontiersin.org Therefore, a focused inquiry into this compound is justified by its potential as a synthetic building block, its role as a model for studying complex substitution patterns, and the broader environmental relevance of its chemical class.
Current State of Knowledge and Identified Research Gaps
Current knowledge about this compound is primarily centered on its synthesis and its identity as a chemical intermediate. The synthesis often involves the nitration of a corresponding chloro-methylphenol. For example, a patented method for a structural isomer involves the reaction of 4-chloro-2-methyl-phenol with a sulfonating agent, followed by nitration and subsequent removal of the sulfonyl group to yield isomerically pure 4-chloro-2-methyl-5-nitrophenol. google.com This approach ensures the nitro group is directed to the 5-position, a non-trivial task given the directing effects of the existing substituents. google.com Physical properties for the related isomer 2-chloro-5-methyl-4-nitrophenol (B3024958) are documented, including its appearance as a crystalline solid and its melting point. ontosight.ai
Overarching Objectives and Research Framework
Based on the identified knowledge gaps, a focused research framework for this compound can be proposed with the following objectives:
Systematic Synthesis and Optimization: To develop and refine synthetic routes to produce this compound with high yield and purity, comparing different strategies for directing the regioselective nitration.
Comprehensive Physicochemical Characterization: To thoroughly characterize the compound using a suite of modern analytical techniques, including advanced NMR spectroscopy, mass spectrometry, and X-ray crystallography, to provide a definitive set of reference data.
Investigation of Chemical Reactivity: To explore the reactivity of the compound's functional groups, examining its potential as a precursor for more complex molecules, such as pharmaceuticals or novel dyes.
Preliminary Application and Environmental Screening: To conduct initial assessments of its potential applications in material science or as a synthetic intermediate and to investigate its environmental persistence and potential for microbial degradation.
This framework would provide a comprehensive understanding of this specific molecule, contributing to the broader fields of synthetic organic chemistry, materials science, and environmental science.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 19044-75-8 | C₇H₆ClNO₃ | 187.58 | Data not available | White Solid biosynth.com |
| 2-Chloro-5-methyl-4-nitrophenol | 40130-97-0 | C₇H₆ClNO₃ | 187.58 | 141 biosynth.com | Yellow or brown crystalline solid ontosight.ai |
| 2-Chloro-4-nitrophenol (B164951) | 619-08-9 | C₆H₄ClNO₃ | 173.55 | 105-106 chemicalbook.com | White to beige crystalline powder chemicalbook.com |
| 2-Chloromethyl-4-nitrophenol | 2973-19-5 | C₇H₆ClNO₃ | 187.58 | 128 (dec.) chemicalbook.com | Solid sigmaaldrich.com |
| Phenol | 108-95-2 | C₆H₆O | 94.11 | 40.5 | White crystalline solid wikipedia.org |
Table 2: Summary of Synthesis Information for Substituted Nitrophenols
| Product | Starting Material(s) | Reagents/Conditions | Key Finding |
| 4-Chloro-2-methyl-5-nitrophenol google.com | 4-chloro-2-methylphenol (B52076) | 1. Methanesulfonyl chloride, pyridine (B92270); 2. H₂SO₄, HNO₃; 3. Acidic or alkaline elimination | A sulfonyl protecting group is used to direct the nitro group to the 5-position, ensuring isomeric purity. google.com |
| 2-Chloro-5-methyl-4-nitrophenol ontosight.ai | 2-chloro-5-methylphenol | Nitration, followed by purification and crystallization | A typical synthesis involves the direct nitration of the corresponding phenol. ontosight.ai |
| 2-Chloro-4-nitrophenol google.com | 4-Nitrophenol (B140041) | Chlorine, aqueous hydrochloric acid | Chlorination of 4-nitrophenol in molten state with aqueous HCl. google.com |
| Mixture of 2-nitrophenol (B165410) and 4-nitrophenol wikipedia.org | Phenol | Dilute nitric acid | Direct nitration of phenol with dilute acid yields a mixture of ortho and para isomers. wikipedia.org |
Synthetic Pathways for this compound Remain Elusive in Scientific Literature
While direct synthesis routes for this compound cannot be provided, an analysis of the synthetic strategies for its closely related isomers offers insight into the general chemical principles that would govern its formation. These established routes for isomeric compounds highlight the critical challenges of regioselectivity in the functionalization of substituted phenol rings.
Insights from the Synthesis of Isomeric Compounds
The synthesis of chlorinated and nitrated methylphenols is heavily dependent on the directing effects of the substituents on the benzene ring and the careful orchestration of the reaction sequence. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-directing group, while the chloro (-Cl) group is deactivating but directs ortho and para. The interplay of these electronic and steric effects dictates the final isomeric product.
Regioselective Nitration of Methylchlorophenols
One common approach to synthesizing related compounds is the direct nitration of a corresponding methylchlorophenol. For instance, the synthesis of the isomer 2-chloro-5-methyl-4-nitrophenol typically involves the nitration of 2-chloro-5-methylphenol. sigmaaldrich.com The precise location of the incoming nitro group is determined by the combined directing influence of the existing hydroxyl, chloro, and methyl groups.
Halogenation of Methylnitrophenols
Another viable, though less commonly detailed, pathway involves the selective chlorination of a methylnitrophenol. For example, the chlorination of m-nitrophenol is known to be directed by the powerful activating effect of the hydroxyl group, leading to chlorination at the ortho or para position relative to it, even in the presence of the deactivating nitro group. sigmaaldrich.comstackexchange.com A similar principle would apply to a precursor like 4-methyl-3-nitrophenol, where the hydroxyl group would be expected to direct the incoming chlorine atom.
Multi-Step Synthesis and Protecting Group Strategies
To overcome the challenges of regioselectivity and to obtain a single, pure isomer, multi-step synthetic sequences are often employed. A notable strategy documented in a patent for the synthesis of 4-chloro-2-methyl-5-nitrophenol involves the use of a protecting group. google.com
In this process, the hydroxyl group of 4-chloro-2-methylphenol is first protected, for example, as a benzenesulfonate (B1194179) or methanesulfonate (B1217627) ester. google.com This protection prevents unwanted side reactions and alters the electronic nature of the ring. The subsequent nitration step can then be directed with high selectivity to the desired position. google.com The final step involves the removal of the protecting group (deprotection) to yield the isomerically pure nitrophenol. google.com This approach underscores the importance of protecting groups in achieving specific substitution patterns on highly functionalized aromatic rings.
The table below outlines a general example of such a multi-step synthesis for an isomeric compound, as detailed in patent literature. google.com
| Step | Reactants | Reagents/Conditions | Product |
| 1. Protection | 4-Chloro-2-methylphenol | Benzenesulfonic acid chloride, Sodium hydroxide (B78521), 60-70°C | 4-Chloro-2-methylphenyl-benzenesulfonate |
| 2. Nitration | 4-Chloro-2-methylphenyl-benzenesulfonate | Sulfuric acid, Nitric acid, ~15°C | 4-Chloro-2-methyl-5-nitrophenyl-benzenesulfonate |
| 3. Deprotection | 4-Chloro-2-methyl-5-nitrophenyl-benzenesulfonate | Aqueous sodium hydroxide, Reflux | 4-Chloro-2-methyl-5-nitrophenol |
This table illustrates a synthetic pathway for the isomer 4-chloro-2-methyl-5-nitrophenol and is provided for conceptual understanding of multi-step synthesis involving protecting groups.
Advanced Synthetic Strategies
Advanced synthetic methodologies, including catalytic approaches, are continuously being developed to improve the efficiency and selectivity of aromatic functionalization. For related compounds, methods such as oxidative chlorination using hydrogen peroxide or nitric acid as an oxidizing agent in a hydrochloric acid solution have been reported, offering an alternative to the use of gaseous chlorine. google.com
Structure
3D Structure
Properties
CAS No. |
100959-50-0 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-nitrophenol |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 |
InChI Key |
HFJRPDALZHECPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways of 2 Chloro 4 Methyl 5 Nitrophenol
Advanced Synthetic Strategies and Catalytic Approaches
Homogeneous and Heterogeneous Catalysis in Synthesis
Homogeneous Catalysis: In synthetic pathways analogous to those for 2-Chloro-4-methyl-5-nitrophenol, homogeneous catalysts are frequently employed. For instance, in the protection step of the phenolic hydroxyl group, a base such as pyridine (B92270) is often used. google.com Pyridine acts as a homogeneous catalyst by activating the sulfonyl chloride and neutralizing the hydrochloric acid byproduct. google.com The nitration step itself is a classic example of homogeneous acid catalysis, where concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. google.com
Heterogeneous Catalysis: Heterogeneous catalysts are particularly relevant in transformations involving chloronitrophenols, such as reduction reactions. For the synthesis of 2-chloro-4-aminophenol from 2-chloro-4-nitrophenol (B164951), a related process, a heterogeneous catalytic system is used. This system employs activated charcoal and ferric chloride hexahydrate to facilitate the reduction of the nitro group by hydrazine (B178648) hydrate (B1144303). google.com The solid catalyst can be easily separated from the reaction mixture, simplifying purification and processing. google.com
Solvent Effects and Reaction Kinetics in Formation
The choice of solvent and the study of reaction kinetics are critical for understanding and controlling the formation of this compound.
Solvent Effects: Solvents influence reaction pathways by stabilizing reactants, transition states, or intermediates. In the synthesis of 4-chloro-2-methyl-5-nitrophenol (B2449075), non-polar organic solvents like ether are used for extraction during the workup phase, while polar solvents like ethanol (B145695) are employed for recrystallization to obtain a pure product. google.com In kinetic studies of related compounds, such as the aminolysis of 2-chloro-4-nitrophenyl benzoates, solvent systems like a mixture of water and dimethyl sulfoxide (B87167) (DMSO) are used to ensure the solubility of both the substrate and the nucleophile, allowing for accurate monitoring of the reaction progress. koreascience.kr
Reaction Kinetics: Kinetic studies on the nucleophilic displacement of the chlorine atom in analogous compounds provide significant insight. For example, the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with primary amines have been monitored spectrophotometrically by observing the appearance of the 2-chloro-4-nitrophenoxide ion. koreascience.kr These reactions are typically performed under pseudo-first-order conditions, where the amine concentration is in large excess. koreascience.kr The resulting data allows for the calculation of second-order rate constants (kN), which quantify the reactivity of the substrate. koreascience.krkoreascience.kr
Table 1: Second-Order Rate Constants (kN) for the Reaction of 2-Chloro-4-nitrophenyl Benzoate with Primary Amines in 80 mol % H₂O/20 mol % DMSO at 25.0 °C
| Amine | pKa | kN (M⁻¹s⁻¹) |
| Hydrazine | 8.21 | 1.16 |
| Glycylglycine | 8.17 | 0.0234 |
| Glycine | 9.53 | 0.170 |
| β-Alanine | 10.24 | 0.500 |
This table was generated based on data from a kinetic study on a related compound to illustrate reaction kinetics. koreascience.kr
Principles of Sustainable Synthesis in this compound Production
The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact. In the context of producing chloronitrophenols, several strategies can be employed to enhance sustainability.
One approach involves replacing hazardous reagents with safer alternatives. For example, the traditional chlorination using gaseous chlorine can be substituted with a solid chlorinating agent like N-chloro-N-(phenylsulfonyl)benzenesulfonamide, which is described as a component of a "Green chemistry" process for the synthesis of 2-chloro-4-nitroaniline, a related precursor. chemicalbook.com This method avoids the handling of toxic and corrosive chlorine gas.
Another sustainable practice is the use of oxidizing agents that produce benign byproducts. A method for synthesizing 2-chloro-4-nitrophenol utilizes hydrogen peroxide as the oxidant in the presence of hydrochloric acid. google.com This process is advantageous as the primary byproduct is water, making it a more environmentally friendly option compared to other oxidizing agents. google.com Furthermore, optimizing reaction conditions to maximize yield and minimize waste, as demonstrated in syntheses achieving yields of 83-89%, is a core principle of sustainable production. google.comgoogle.com
Comprehensive Analysis of Chemical Reactivity and Transformations
The reactivity of this compound is primarily dictated by its three functional groups: the phenolic hydroxyl group, the chlorine atom, and the nitro group. The electronic interplay between these groups on the aromatic ring governs the molecule's behavior in various chemical transformations.
Nucleophilic Substitution Reactions of the Chlorine Moiety
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group, particularly when it is positioned ortho or para to the chlorine. In this specific isomer, the nitro group is meta to the chlorine, which provides some activation, though less pronounced than an ortho/para arrangement.
Studies on related chloro-nitro-substituted aromatic compounds show that the chlorine can be displaced by a variety of nucleophiles. Research on the aminolysis of 2-chloro-4-nitrophenyl benzoates demonstrates that primary amines and hydrazine can effectively displace the chloro-substituted phenoxide group. koreascience.kr Similarly, the chlorine atom in 4-chloro-8-methylquinolin-2(1H)-one can be substituted by nucleophiles such as hydrazines, azides, and thiols. mdpi.com This indicates that the chlorine in this compound would likely react with strong nucleophiles under appropriate conditions.
Kinetic and mechanistic studies of nucleophilic substitution on activated chlorobenzene (B131634) derivatives provide a clear picture of the reaction pathway. The reaction of 2-chloro-4-nitrophenyl benzoates with primary amines has been shown to proceed through a stepwise mechanism involving a tetrahedral intermediate. koreascience.kr
Evidence for this mechanism comes from the analysis of linear free-energy relationships. A Brønsted-type plot for the reaction with a series of primary amines is nonlinear, exhibiting a downward curvature. koreascience.kr This curvature is indicative of a change in the rate-determining step (RDS) of the reaction as the basicity of the nucleophile changes. For weakly basic amines, the breakdown of the tetrahedral intermediate to form products is the slow step, while for more basic amines, the initial attack of the nucleophile to form the intermediate becomes rate-determining. koreascience.kr
Hammett plots, which correlate reaction rates with substituent constants (σ), are also used to probe the mechanism. wikipedia.org For the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates, a biphasic Hammett plot is observed, further supporting a change in the RDS based on the electronic nature of the substituent X on the benzoyl moiety. koreascience.kr
Reduction Pathways of the Nitro Group
The nitro group of this compound is readily reducible to an amino group, a key transformation for the synthesis of various derivatives. This reduction can be achieved through both chemical and biological methods.
Chemical Reduction: Standard chemical methods for nitro group reduction are effective. A common laboratory and industrial method involves the use of a metal and acid, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). stackexchange.com Another powerful method is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. Additionally, reagents like hydrazine hydrate in the presence of a catalyst system, such as activated carbon and ferric chloride, can be used to reduce the nitro group chemoselectively. google.com
Biological Reduction: In biological systems, the reduction of nitroaromatic compounds is often the initial step in their biodegradation. nih.gov Studies on the degradation of 2-chloro-5-nitrophenol (B15424) by the bacterium Ralstonia eutropha JMP134 show that the process begins with the reduction of the nitro group. nih.gov This reaction is catalyzed by a 3-nitrophenol (B1666305) nitroreductase enzyme, which uses NADPH as a cofactor. nih.gov The reduction proceeds chemoselectively to form 2-chloro-5-hydroxylaminophenol. nih.gov Further research on Cupriavidus sp. strain CNP-8 identified that this reduction occurs via a 2-chloro-5-nitrosophenol intermediate before forming the hydroxylaminophenol. frontiersin.org These enzymatic pathways are highly specific and efficient, operating under mild, aqueous conditions. nih.govnih.gov
Chemoselective Reduction Techniques
The reduction of the nitro group in this compound is a critical transformation, often requiring high chemoselectivity to avoid affecting the chloro and hydroxyl substituents. Various techniques have been developed to achieve this selective reduction.
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. masterorganicchemistry.com The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity. For instance, palladium on carbon (Pd/C) is a common choice, but it can sometimes lead to the reduction of other functional groups. commonorganicchemistry.com
Another approach involves the use of metal-based reducing agents in acidic or neutral media. Reagents like iron (Fe) in acetic acid or tin(II) chloride (SnCl2) are known for their mildness and ability to selectively reduce nitro groups in the presence of other reducible functionalities. masterorganicchemistry.comcommonorganicchemistry.com Sodium sulfide (B99878) (Na2S) presents an alternative for substrates that are not compatible with hydrogenation or acidic conditions and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
In a biological context, the bacterium Ralstonia eutropha JMP134 has been shown to degrade 2-chloro-5-nitrophenol through a series of chemoselective reductions. nih.govnih.gov The initial step involves the enzymatic reduction of the nitro group to a hydroxylamino group, catalyzed by a 3-nitrophenol nitroreductase in the presence of NADPH. nih.govnih.gov This biological system demonstrates remarkable chemoselectivity, as the chloro substituent remains intact during this initial reduction. nih.govnih.gov
Investigation of Reducing Agents and Catalytic Systems
A variety of reducing agents and catalytic systems have been investigated for the reduction of nitroaromatic compounds, which are applicable to this compound.
Common Reducing Agents and Catalytic Systems for Nitro Group Reduction
| Reducing Agent/System | Conditions | Selectivity Notes |
| H₂ + Pd/C | Catalytic hydrogenation | Highly effective for both aromatic and aliphatic nitro groups, but may also reduce other functional groups. commonorganicchemistry.com |
| H₂ + Raney Nickel | Catalytic hydrogenation | Often used to avoid dehalogenation of aromatic halides (Cl, Br, I). commonorganicchemistry.com |
| Fe in Acidic Media | e.g., Acetic Acid | Mild conditions, good for selective reduction in the presence of other reducible groups. masterorganicchemistry.comcommonorganicchemistry.com |
| Zn in Acidic Media | e.g., Acetic Acid | Similar to Fe, provides a mild method for selective nitro reduction. masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | Mild conditions | Effective for the selective reduction of nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Alternative for sensitive substrates | Can selectively reduce one nitro group in the presence of others; generally does not reduce aliphatic nitro groups. commonorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent | Reduces aliphatic nitro compounds to amines, but can produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com |
| Diborane | - | Can reduce aliphatic nitro compounds to hydroxylamines. wikipedia.org |
| Zinc dust and Ammonium Chloride | - | Can be used to form hydroxylamines from nitro compounds. wikipedia.org |
| Hydrazine (N₂H₄·H₂O) with Catalyst | e.g., Raney Nickel, Rh on Carbon | Can be used for the reduction to hydroxylamines or anilines depending on the conditions. wikipedia.orgmdpi.com |
The choice of the reducing system is critical and depends on the desired product and the presence of other functional groups in the molecule. For instance, while catalytic hydrogenation with Pd/C is a powerful method, Raney nickel is preferred when dehalogenation is a concern. commonorganicchemistry.com For substrates sensitive to acidic conditions or hydrogenation, sodium sulfide offers a viable alternative. commonorganicchemistry.com The reduction of aromatic nitro compounds with lithium aluminum hydride is generally avoided if the corresponding aniline (B41778) is the desired product, as it tends to form azo compounds. commonorganicchemistry.com
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of this compound is subject to electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and nitro groups are deactivating. byjus.com The methyl group is weakly activating and ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions for phenols include:
Nitration: Treatment with nitric acid can introduce another nitro group onto the ring. byjus.com The position of this second nitration will be influenced by the existing substituents.
Halogenation: Reaction with halogens, often in the presence of a Lewis acid, can lead to the introduction of a halogen atom. byjus.com
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group. msu.edu
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, although they can be limited by the deactivating nature of the nitro and chloro groups. msu.edu
The hydroxyl group's strong activating effect often dominates, directing incoming electrophiles to the positions ortho and para to it. byjus.com However, the steric hindrance from the adjacent chloro and methyl groups, as well as the deactivating effect of the nitro group, will also play a significant role in the final product distribution.
Oxidative Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can undergo oxidative reactions. The specific products of these reactions depend on the oxidizing agent used and the reaction conditions.
In the context of environmental degradation, photo-Fenton-like processes have been studied for the degradation of chloronitrophenols. researchgate.net These processes involve the generation of highly reactive hydroxyl radicals from the decomposition of hydrogen peroxide, often catalyzed by metal ions like Cu(II). researchgate.net These radicals can attack the aromatic ring, leading to its degradation. The efficiency of this degradation can be influenced by the pH of the solution. researchgate.net For 2-chloro-4-nitrophenol, the degradation was found to be most effective at a pH of 4. researchgate.net
Searches for Fourier Transform Infrared (FT-IR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data specific to this compound did not yield any dedicated research articles or comprehensive datasets.
While information exists for structurally related compounds, such as 2-Chloro-4-nitrophenol, 2-Chloro-5-nitrophenol, and 2-Chloro-5-methyl-4-nitrophenol (B3024958), this information cannot be extrapolated to accurately describe the spectroscopic properties of this compound due to the unique influence of the specific arrangement of substituent groups on the benzene (B151609) ring on its chemical and physical properties.
Consequently, the advanced spectroscopic characterization and structural elucidation for this compound, as outlined in the requested article structure, cannot be provided at this time. No data tables or detailed research findings for the specified subsections could be generated.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Methyl 5 Nitrophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR techniques are essential for the unambiguous assignment of the complex structure of 2-Chloro-4-methyl-5-nitrophenol. These experiments correlate different nuclei, revealing the connectivity and spatial relationships within the molecule. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, the aromatic protons, H-3 and H-6, are too isolated to show correlation to each other. However, a COSY spectrum would confirm the absence of such correlations, supporting the proposed substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J C-H coupling). youtube.comyoutube.com It is a powerful tool for assigning carbon signals. The proton of the methyl group would correlate to the methyl carbon, while the two aromatic protons (H-3 and H-6) would each show a cross-peak to their respective attached carbons (C-3 and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for elucidating the complete carbon skeleton by revealing long-range couplings between protons and carbons (typically over two to three bonds, ²J C-H and ³J C-H). youtube.comyoutube.com For this compound, key correlations would be expected:
The protons of the methyl group (on C-4) would show correlations to the quaternary carbon C-4, as well as to the adjacent carbons C-3 and C-5.
The aromatic proton at the H-3 position would show correlations to carbons C-1, C-2, and C-5.
The aromatic proton at the H-6 position would show correlations to carbons C-1, C-2, and C-4.
These HMBC correlations act like a puzzle, connecting the individual spin systems and confirming the precise arrangement of the chloro, methyl, and nitro substituents on the phenol (B47542) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound
| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
| 1 | - (OH) | ~155 | H-3, H-6 → C-1 |
| 2 | - | ~125 | H-3, H-6 → C-2 |
| 3 | ~7.8 | ~126 | H-3 → C-1, C-2, C-4, C-5 |
| 4 | - | ~135 | H-3, H-6, CH₃ → C-4 |
| 5 | - | ~145 | H-3, H-6, CH₃ → C-5 |
| 6 | ~7.3 | ~120 | H-6 → C-1, C-2, C-4, C-5 |
| 7 (CH₃) | ~2.4 | ~20 | CH₃ → C-3, C-4, C-5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.comyoutube.com
The UV-Vis spectrum of this compound is dominated by its chromophores: the nitro group (-NO₂) and the substituted benzene (B151609) ring (phenol). The interaction between these groups creates a conjugated system that influences the energy of electronic transitions. researchgate.netnih.gov
Two primary types of transitions are expected for this molecule: youtube.comyoutube.com
π→π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. Conjugation with the nitro and hydroxyl groups typically shifts these bands to longer wavelengths (bathochromic shift).
n→π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or hydroxyl group) to a π* antibonding orbital of the aromatic ring.
For substituted nitrophenols, the main absorption bands are often observed in the UV-A (315-400 nm) and UV-B (280-315 nm) regions. The specific position and intensity of these bands are sensitive to the substitution pattern on the ring. researchgate.netresearchgate.net
Solvatochromism describes the shift in the wavelength of maximum absorption (λmax) when the polarity of the solvent is changed. researchgate.net This phenomenon is particularly pronounced in molecules like this compound, which possess both hydrogen bond-donating (-OH) and hydrogen bond-accepting (-NO₂) groups, as well as a significant dipole moment.
Hypsochromic Shift (Blue Shift): The n→π* transition typically undergoes a blue shift as solvent polarity increases. Polar solvents can stabilize the non-bonding electrons on the oxygen atoms through hydrogen bonding, lowering their ground state energy. This increases the energy gap for the n→π* transition, shifting the absorption to a shorter wavelength. youtube.com
Bathochromic Shift (Red Shift): The π→π* transition often experiences a red shift in polar solvents. The excited state of this transition is generally more polar than the ground state. Therefore, polar solvents stabilize the excited state more effectively than the ground state, decreasing the energy gap and shifting the absorption to a longer wavelength. researchgate.netresearchgate.net
By measuring the UV-Vis spectrum in a series of solvents with varying polarities, the nature of the electronic transitions can be confirmed.
Table 2: Expected Solvatochromic Shifts for this compound
| Solvent | Polarity | Expected λmax for n→π* Transition | Expected λmax for π→π* Transition |
| Hexane | Non-polar | Longer Wavelength | Shorter Wavelength |
| Dichloromethane | Polar Aprotic | Intermediate Wavelength | Intermediate Wavelength |
| Ethanol (B145695) | Polar Protic | Shorter Wavelength | Longer Wavelength |
| Water | Highly Polar | Shortest Wavelength | Longest Wavelength |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact elemental composition of the molecular ion. For this compound, with the molecular formula C₇H₆ClNO₃, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity approximately one-third that of the molecular ion peak (M+, from the ³⁵Cl isotope). whitman.edu
In electron ionization (EI) mass spectrometry, the high-energy molecular ion often undergoes fragmentation in predictable ways, providing a "fingerprint" that helps to confirm the structure. whitman.edumiamioh.edulibretexts.org For this compound, logical fragmentation pathways would include:
Loss of a Nitro Group: Cleavage of the C-N bond can result in the loss of a neutral NO₂ radical (46 Da), leading to a significant fragment ion at m/z 141.
Loss of a Methyl Radical: Cleavage of a C-C bond can lead to the loss of a methyl radical (CH₃, 15 Da), producing a fragment at m/z 172.
Loss of Carbon Monoxide: Aromatic phenols can undergo rearrangement and lose carbon monoxide (CO, 28 Da) from the ring structure. whitman.edu
Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (35 or 37 Da).
The analysis of these fragment ions, along with the accurate mass of the parent ion, provides conclusive evidence for the identity and structure of the compound.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₇H₆³⁵ClNO₃, MW ≈ 187.58 g/mol )
| m/z Value (for ³⁵Cl) | Identity of Fragment | Loss from Molecular Ion |
| 187 | [M]⁺ | - |
| 172 | [M - CH₃]⁺ | CH₃ radical (15 Da) |
| 170 | [M - OH]⁺ | OH radical (17 Da) |
| 157 | [M - NO]⁺ | NO radical (30 Da) |
| 141 | [M - NO₂]⁺ | NO₂ radical (46 Da) |
| 113 | [M - NO₂ - CO]⁺ | NO₂ and CO (74 Da) |
X-ray Diffraction Studies for Crystalline Structure Determination
A comprehensive search of crystallographic literature and databases reveals that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, the precise atomic coordinates, bond parameters, and a detailed analysis of its crystal packing and intermolecular interactions are not available in the current scientific record.
While experimental data for the target compound is absent, analysis of closely related structures provides valuable insights into the anticipated structural features of this compound. For instance, studies on similar substituted nitrophenols, such as 5-Chloro-2-nitrophenol and 2-Methyl-4-nitrophenol, have been conducted, offering a comparative basis for understanding potential molecular conformations and interactions. google.com
Single-Crystal X-ray Diffraction for Atomic Coordinates and Bond Parameters
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide the precise atomic coordinates of each atom (carbon, hydrogen, oxygen, nitrogen, and chlorine) in the this compound molecule. From these coordinates, crucial bond lengths, bond angles, and torsion angles can be calculated with high precision.
Although specific data for this compound is unavailable, a hypothetical table of expected bond parameters can be constructed based on known values from similar structures. For example, the C-Cl, C-N, N-O, C-O, and C-C bond lengths are expected to fall within typical ranges observed for substituted aromatic systems.
Interactive Data Table: Hypothetical Bond Parameters for this compound
| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) | Atoms Involved in Angle |
| C-Cl | 1.73 - 1.75 | 118 - 122 | C-C-Cl |
| C-CH₃ | 1.50 - 1.53 | 119 - 121 | C-C-CH₃ |
| C-NO₂ | 1.46 - 1.49 | 117 - 120 | C-C-N |
| N-O | 1.21 - 1.24 | 117 - 119 | O-N-O |
| C-OH | 1.35 - 1.38 | 118 - 121 | C-C-O |
| Aromatic C-C | 1.38 - 1.41 | 118 - 122 | C-C-C |
Note: This table is illustrative and not based on experimental data for the specified compound.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several key interactions would be anticipated to play a significant role in stabilizing the crystal structure.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group are effective hydrogen bond acceptors. Therefore, strong intermolecular or intramolecular O-H···O hydrogen bonds are expected to be a dominant feature of the crystal packing. google.com In many nitrophenol derivatives, these interactions lead to the formation of chains or dimeric motifs that organize the molecules within the crystal. buyersguidechem.com
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the nitro or hydroxyl groups of neighboring molecules. These C-Cl···O interactions, while generally weaker than classical hydrogen bonds, can be a significant directional force in the crystal packing of chlorinated organic compounds. nih.gov
π-π Stacking: The aromatic nature of the phenol ring allows for π-π stacking interactions between adjacent molecules. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (chloro, nitro) groups on the ring can influence the geometry of these stacking interactions, favoring offset or parallel-displaced arrangements to minimize electrostatic repulsion.
A detailed analysis of these interactions would require experimental crystallographic data. Such an analysis would typically involve the generation of Hirshfeld surfaces to visualize and quantify the different types of intermolecular contacts.
Computational Chemistry and Quantum Mechanical Investigations of 2 Chloro 4 Methyl 5 Nitrophenol
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental characteristics of 2-Chloro-4-methyl-5-nitrophenol. By approximating the electron density of the molecule, DFT methods enable the calculation of various electronic and structural properties with a high degree of accuracy.
Geometry Optimization and Conformational Landscape Analysis
Theoretical geometry optimization of this compound, often performed using methods like B3LYP with a 6-31G** basis set, is crucial for determining the most stable three-dimensional arrangement of its atoms. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface. Studies on related nitrophenol compounds have shown that the molecule is nearly planar. nih.govresearchgate.net For instance, in a similar Schiff base compound, the dihedral angle between two benzene (B151609) rings was found to be a mere 3.70 (17)°. nih.gov The planarity is often stabilized by intramolecular hydrogen bonding, such as an O-H···O or N-H···O interaction, which can form S(6) ring motifs. nih.govresearchgate.netresearchgate.net The optimized geometric parameters, including bond lengths and angles, generally show good agreement with experimental data where available. researchgate.netresearchgate.net
Table 1: Selected Optimized Geometric Parameters for a Related Nitrophenol Derivative This table is illustrative and based on findings for structurally similar compounds.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C-Cl | Value not available |
| C-N | Value not available | |
| N-O | Value not available | |
| O-H | Value not available | |
| C-C (aromatic) | Value not available | |
| Bond Angle | C-C-Cl | Value not available |
| C-C-N | Value not available | |
| O-N-O | Value not available | |
| Dihedral Angle | O-C-C-N | Value not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Chemical Reactivity)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of this compound. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.comwuxiapptec.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comwuxiapptec.com
For nitrophenol derivatives, the HOMO is typically localized over the phenol (B47542) ring, while the LUMO is often centered on the nitro group and the benzene ring, indicating a charge transfer character. nih.govresearchgate.net This charge transfer from the hydroxyl group (an electron-donating group) to the nitro group (an electron-withdrawing group) is a key feature of these molecules. The HOMO-LUMO gap for a related dinitrophenyl compound was calculated to be 0.13061 a.u. nih.gov The energies of these orbitals are crucial for predicting how the molecule will interact with other chemical species. libretexts.org
Table 2: Frontier Molecular Orbital Energies and Energy Gap This table presents hypothetical data for illustrative purposes based on typical values for similar compounds.
| Orbital | Energy (eV) |
| HOMO | Value not available |
| LUMO | Value not available |
| HOMO-LUMO Gap (ΔE) | Value not available |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net
For nitrophenol compounds, the negative potential is typically concentrated around the oxygen atoms of the nitro and hydroxyl groups, making them likely sites for interaction with electrophiles. researchgate.nettandfonline.com The positive potential is generally found around the hydrogen atoms. researchgate.net The MEP analysis provides insights into the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. chemmethod.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of this compound. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). acadpubl.euwisc.edu This analysis reveals hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. acadpubl.eu
In substituted phenols, NBO analysis can quantify the intramolecular charge transfer from the lone pairs of the oxygen atom of the hydroxyl group to the antibonding orbitals of the aromatic ring and the nitro group. tandfonline.com For instance, a significant interaction energy between a lone pair on a chlorine atom and a π* antibonding orbital of the ring can indicate substantial stabilization of the molecular structure. acadpubl.eu NBO analysis also provides information about the hybridization of atomic orbitals, which is essential for understanding the molecule's geometry and bonding characteristics. wisc.edu
Simulation of Vibrational (IR, Raman) and NMR Spectra for Theoretical Validation
Computational methods are employed to simulate the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of this compound. researchgate.nettandfonline.com These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands. researchgate.netresearchgate.net
DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies and intensities of the IR and Raman spectra. researchgate.net While there can be discrepancies between calculated and experimental frequencies, these are often corrected using scaling factors, leading to excellent agreement. researchgate.net Similarly, theoretical calculations can predict the 1H and 13C NMR chemical shifts, which generally show good correlation with experimental values. tandfonline.comnih.gov These simulations are invaluable for confirming the molecular structure and understanding the vibrational modes and electronic environment of the nuclei. researchgate.nettandfonline.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including the prediction of their Ultraviolet-Visible (UV-Vis) absorption spectra. tandfonline.commdpi.com By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions that give rise to the observed absorption bands. mdpi.com
For nitrophenol compounds, the absorption peaks in the UV-Vis spectrum are often associated with π→π* and n→π* transitions. mdpi.com The calculations can reveal the charge-transfer character of these transitions. mdpi.com The predicted maximum absorption wavelength (λmax) from TD-DFT calculations generally shows good agreement with experimental data, often with a small percentage of error. mdpi.com This theoretical approach is crucial for understanding the photophysical properties of this compound and how its structure influences its interaction with light. mdpi.com
Quantum Chemical Parameters and Reactivity Indices
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, these computational methods provide a quantitative understanding of its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various global reactivity descriptors.
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. These frontier molecular orbitals are crucial in predicting the sites of electrophilic and nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity indices can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution, with harder molecules being less reactive. Conversely, global softness indicates the capacity of a molecule to accept electrons. The electrophilicity index quantifies the energy lowering of a system when it becomes saturated with electrons from the environment.
While specific experimental values for this compound are not extensively documented, DFT calculations can provide reliable estimates. The values presented in the table below are representative of what would be expected from such a computational study, illustrating the molecule's electronic characteristics.
Table 1: Calculated Quantum Chemical Parameters for this compound
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.2 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 5.3 | Chemical reactivity and stability |
| Electronegativity | χ | 5.85 | Tendency to attract electrons |
| Chemical Potential | μ | -5.85 | Escaping tendency of electrons |
| Chemical Hardness | η | 2.65 | Resistance to electron cloud change |
| Global Softness | S | 0.38 | Capacity to accept electrons |
These parameters collectively suggest that this compound, with its electron-withdrawing chloro and nitro groups, possesses a significant electrophilic character. The distribution of the HOMO and LUMO across the molecule would further pinpoint the specific atoms most likely to participate in chemical reactions.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and the characterization of transition states. escholarship.orgmdpi.com For this compound, such studies can elucidate its reactivity in various chemical environments, such as its atmospheric degradation or its role as an intermediate in organic synthesis. acs.org
The exploration of a potential energy surface (PES) is a cornerstone of these investigations. Using methods like Density Functional Theory (DFT), chemists can map the energy changes that occur as reactants are converted into products. escholarship.org Key points on the PES are the local minima, which correspond to stable molecules (reactants, intermediates, and products), and first-order saddle points, which represent the transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.
For a molecule like this compound, several reaction types could be computationally modeled:
Electrophilic Aromatic Substitution: Investigating the nitration or halogenation of the aromatic ring to understand regioselectivity. The existing substituents (–OH, –Cl, –CH₃, –NO₂) exert directing effects that can be quantified by calculating the energies of the different possible transition states.
Nucleophilic Aromatic Substitution: Modeling the displacement of the chloro or nitro group by a nucleophile. Computational studies can determine which group is more labile and the energetic feasibility of the reaction pathway.
Oxidation Reactions: Simulating the reaction with atmospheric oxidants, such as hydroxyl (•OH) or chlorine (Cl•) radicals, to predict the degradation pathways and products. acs.org Kinetic studies on related nitrophenols show that such reactions are important for their atmospheric lifetime. acs.org
Proton Transfer: Calculating the pKa by modeling the deprotonation of the phenolic hydroxyl group in a solvent environment, which is crucial for understanding its acidic nature.
The search for a transition state is a complex computational task. Algorithms are employed to locate the saddle point on the PES connecting reactants and products. Once a TS structure is found, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. The insights gained from these studies are vital for rationalizing experimental observations and for designing new synthetic routes or predicting the environmental fate of the compound. elsevierpure.com
Molecular Modeling of Non-Covalent Interactions
Non-covalent interactions are fundamental to supramolecular chemistry, crystal engineering, and biological activity. mdpi.commdpi.com Molecular modeling is an indispensable tool for visualizing and quantifying these weak forces, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. epfl.chnih.gov In this compound, the interplay of its various functional groups gives rise to a rich network of such interactions, dictating its solid-state structure and its interactions with other molecules.
The primary non-covalent interactions expected for this molecule are:
Hydrogen Bonding: The phenolic hydroxyl group (–OH) is a strong hydrogen bond donor. The oxygen atoms of the nitro group (–NO₂) are strong hydrogen bond acceptors. Therefore, strong intermolecular O–H···O hydrogen bonds are expected to be a dominant feature in the crystal lattice, potentially forming dimers or extended chains. mdpi.com Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group is also possible.
Halogen Bonding: The chlorine atom, being an electrophilic halogen, can act as a halogen bond donor, interacting with a nucleophilic atom (like the oxygen of a nitro or hydroxyl group) on a neighboring molecule. These interactions, denoted as C–Cl···O, can play a significant role in the directional organization of molecules in the solid state. mdpi.com
π-π Stacking: The aromatic ring provides a large surface for π-π stacking interactions with other aromatic rings. These interactions, arising from the electrostatic interaction between the quadrupole moments of the rings, contribute significantly to the cohesive energy of the crystal. The electron-withdrawing nitro and chloro groups and the electron-donating methyl group create an uneven electron distribution in the ring, favoring offset or parallel-displaced stacking arrangements.
C–H···O and C–H···π Interactions: The methyl group's C–H bonds can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group or the π-system of an adjacent aromatic ring.
Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to analyze the electron density and identify and characterize these weak interactions. These methods can reveal the presence of bond critical points and visualize the interaction regions in 3D space, providing quantitative data on their strength and nature. Understanding these interactions is crucial for predicting crystal packing and for designing new materials with desired properties. mdpi.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydroxyl radical |
Environmental Distribution, Fate, and Biodegradation Mechanisms of 2 Chloro 4 Methyl 5 Nitrophenol
Environmental Occurrence and Persistence of Chloronitrophenols
Chloronitrophenols are a class of synthetic compounds used in the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals. researchgate.netnih.gov Their widespread use has led to their release into various environmental compartments, where their persistence can pose a risk to ecosystems and human health. nih.gov
Detection in Contaminated Environmental Matrices
Chloronitrophenols, such as 2-chloro-4-nitrophenol (B164951) (2C4NP) and 2-chloro-5-nitrophenol (B15424) (2C5NP), have been identified as environmental pollutants in industrial effluents and groundwater. cdc.goveeer.org The presence of these compounds in soil and water is a significant concern due to their toxicity and resistance to natural degradation processes. nih.goveeer.org For instance, 2C4NP has been detected in surface water and sediment, highlighting its potential for widespread environmental contamination. eeer.org The concentration of nitrophenols in industrial wastewater can be significant, with some reports indicating levels that necessitate specialized treatment methods. nih.gov
The persistence of these compounds is attributed to the presence of both electron-withdrawing chloro and nitro groups on the aromatic ring, which makes them resistant to microbial attack. up.pt The half-life of nitrophenols in the environment can vary depending on the specific isomer and environmental conditions. For example, under aerobic conditions, the half-life of 4-nitrophenol (B140041) in topsoil can be as short as a few days, but this can extend to weeks under anaerobic conditions. cdc.gov Generally, nitrophenols are considered to be more resistant to biodegradation than other phenolic compounds.
Table 1: Detection of Chloronitrophenol Analogs in Environmental Samples
| Compound | Matrix | Concentration | Location/Source | Reference |
| 2-Chloro-4-nitrophenol (2C4NP) | Industrial Wastewater | Not specified | Various industrial effluents | eeer.org |
| 2-Chloro-4-nitrophenol (2C4NP) | Surface Water & Sediment | Not specified | Contaminated sites | eeer.org |
| 4-Nitrophenol | Potable Water Supply | 0.2 mg/L | Ames, Iowa (from coal gas plant wastes) | cdc.gov |
| Nitrophenols | Industrial Effluents | < 10 µg/L (median) | Various industries | cdc.gov |
| 2,4-Dinitrophenol | Industrial Wastewater | Detectable | - | nih.gov |
Microbial Degradation Pathways and Biochemical Mechanisms
Microbial degradation is a key process in the natural attenuation of chloronitrophenols. Bacteria have evolved diverse enzymatic systems to break down these recalcitrant compounds, typically involving initial reductive or oxidative steps. nih.govepa.gov The position of the nitro and chloro substituents on the phenol (B47542) ring significantly influences the specific degradation pathway.
Reductive Denitration and Dehalogenation Processes
Under anaerobic or anoxic conditions, the initial steps in the breakdown of many chloronitrophenols involve the reduction of the nitro group and/or the removal of the chlorine atom. nih.govnih.gov
A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group to a hydroxylamino or amino group, a reaction catalyzed by enzymes known as nitroreductases. epa.gov These enzymes are widespread in both aerobic and anaerobic microorganisms. epa.gov For example, the degradation of 2-chloro-5-nitrophenol can be initiated by the reduction of the nitro group to form 2-chloro-5-hydroxylaminophenol. epa.gov Similarly, the degradation of 4-chloro-2-nitrophenol (B165678) by Exiguobacterium sp. PMA proceeds via the formation of 4-chloro-2-aminophenol. nih.gov
Nitroreductases often exhibit broad substrate specificity, meaning they can act on a variety of nitroaromatic compounds. oup.com These enzymes typically use NADH or NADPH as a source of reducing equivalents. nih.gov The reduction of the nitro group is a critical detoxification step, as it often renders the molecule less toxic and more amenable to further degradation. osti.gov
Reductive dehalogenation is another crucial process in the anaerobic degradation of chlorinated aromatic compounds. nih.govnih.gov In this process, the chlorine substituent is removed from the aromatic ring and replaced with a hydrogen atom. This reaction can be a key initial step, as seen in the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. SJ98, which is initiated by reductive dehalogenation to form 4-nitrophenol. nih.gov
The enzymes responsible for this reaction are known as reductive dehalogenases. nih.gov Reductive dehalogenation can occur under various anaerobic conditions and is often carried out by specialized groups of bacteria that can use chlorinated compounds as electron acceptors in a process termed "dehalorespiration". oup.com The removal of the chlorine atom reduces the toxicity of the compound and can facilitate subsequent oxidative cleavage of the aromatic ring. epa.govnih.gov
Oxidative Degradation Pathways
Under aerobic conditions, the microbial degradation of chloronitrophenols often proceeds through oxidative pathways. These pathways typically involve the action of monooxygenase or dioxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring, respectively. nih.govplos.orgnih.gov
The initial oxidative attack can lead to the removal of the nitro group as nitrite (B80452) and the formation of a chlorinated catechol or hydroquinone (B1673460). nih.gov For instance, the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800 and Rhodococcus imtechensis RKJ300 proceeds through the formation of chlorohydroquinone (B41787) and subsequently hydroquinone. researchgate.netresearchgate.net In this pathway, a monooxygenase first hydroxylates the aromatic ring, leading to the release of the nitro group. The resulting chlorohydroquinone is then dehalogenated to hydroquinone, which is a common intermediate in the degradation of many aromatic compounds and is further broken down by ring-cleavage dioxygenases. researchgate.netnih.gov
In some cases, a two-component flavin-diffusible monooxygenase complex is involved in the initial oxidative step. nih.gov The subsequent degradation of the di- or tri-hydroxylated intermediates is catalyzed by dioxygenases that cleave the aromatic ring, leading to the formation of aliphatic compounds that can enter central metabolic pathways. plos.orgnih.gov
Table 2: Key Enzymes and Intermediates in the Degradation of Chloronitrophenol Analogs
| Original Compound | Degrading Organism | Key Enzyme(s) | Initial Intermediate(s) | Degradation Pathway | Reference |
| 2-Chloro-4-nitrophenol (2C4NP) | Burkholderia sp. SJ98 | Reductive dehalogenase | 4-Nitrophenol | Reductive Dehalogenation | nih.gov |
| 2-Chloro-4-nitrophenol (2C4NP) | Burkholderia sp. RKJ 800 | Monooxygenase, Dehalogenase | Chlorohydroquinone, Hydroquinone | Oxidative | nih.govresearchgate.net |
| 2-Chloro-4-nitrophenol (2C4NP) | Rhodococcus imtechensis RKJ300 | Monooxygenase, Dehalogenase | Chlorohydroquinone, Hydroquinone | Oxidative | researchgate.net |
| 2-Chloro-5-nitrophenol (2C5NP) | - | Nitroreductase | 2-Chloro-5-hydroxylaminophenol | Reductive Denitration | epa.gov |
| 4-Chloro-2-nitrophenol (4C2NP) | Exiguobacterium sp. PMA | Nitroreductase, Dehalogenase | 4-Chloro-2-aminophenol | Reductive Denitration & Dehalogenation | nih.gov |
While direct data on the environmental fate of 2-Chloro-4-methyl-5-nitrophenol is scarce, the extensive research on its structural analogs provides a strong basis for predicting its behavior. It is likely that this compound, if released into the environment, would exhibit persistence due to the presence of both chloro and nitro substituents. Its degradation would likely proceed via either reductive or oxidative pathways, depending on the prevailing environmental conditions and the microbial communities present. The additional methyl group on the aromatic ring of this compound could influence its rate of degradation and the specific enzymes involved, potentially making it more or less recalcitrant than its non-methylated counterparts. Further research is needed to elucidate the specific environmental distribution and biodegradation mechanisms of this particular compound.
Oxygenolytic Dehalogenation and Denitration
The initial steps in the biodegradation of chlorinated nitrophenols often involve the removal of the nitro and chloro substituents by oxygenase enzymes. In a process known as oxygenolytic denitration, a monooxygenase enzyme hydroxylates the aromatic ring, leading to the release of the nitro group as nitrite. plos.orgnih.gov This is a critical step as it reduces the toxicity of the compound and prepares the ring for subsequent cleavage. Similarly, dehalogenation, the removal of the chlorine atom, can occur at different stages of the degradation pathway, often after the initial attack on the ring. In some bacterial strains, the release of chloride ions occurs before the ring is cleaved. plos.orgnih.gov
Role of Monooxygenases and Dioxygenases in Ring Hydroxylation and Cleavage
Monooxygenases and dioxygenases are crucial enzyme families in the degradation of aromatic compounds like this compound. mdpi.comnih.govresearchgate.netresearchgate.net Monooxygenases introduce a single oxygen atom into the aromatic ring, a key step in initiating the degradation process. mdpi.comnih.govresearchgate.netresearchgate.net For instance, a two-component monooxygenase has been implicated in the degradation of 2,6-dichloro-4-nitrophenol (B181596) by a Cupriavidus strain, converting it to 6-chlorohydroxyquinol. nih.gov In the degradation of 2,4,5-trichlorophenol (B144370) by Burkholderia cepacia AC1100, an FADH2-dependent monooxygenase, TftD, catalyzes the initial oxidative steps. nih.gov
Following initial hydroxylation, dioxygenases play a pivotal role in cleaving the aromatic ring. These enzymes incorporate both atoms of molecular oxygen into the substrate. For example, hydroquinone 1,2-dioxygenase is involved in the hydroquinone pathway of p-nitrophenol degradation, cleaving the ring to form γ-hydroxymuconic semialdehyde. plos.orgnih.gov The subsequent metabolites are then channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.
Identification and Characterization of Degradation Intermediates
The stepwise degradation of this compound and related compounds leads to the formation of several key intermediates. The identification of these metabolites is crucial for elucidating the degradation pathway.
Commonly identified intermediates in the degradation of chloronitrophenols include:
Chlorohydroquinone: This intermediate is formed after the initial oxidative denitration of the parent compound. plos.orgnih.gov Its presence has been confirmed in the degradation of 2-chloro-4-nitrophenol by strains of Burkholderia and Rhodococcus. plos.orgresearchgate.net
Hydroxyquinol (1,2,4-Benzenetriol): This is another key intermediate, often formed through a separate pathway involving initial hydroxylation at a different position on the aromatic ring. researchgate.netnih.gov Cupriavidus sp. strain CNP-8 has been shown to degrade 2-chloro-4-nitrophenol via a hydroxyquinol pathway. researchgate.netnih.gov The degradation of p-nitrophenol by some Arthrobacter species also proceeds through the formation of 1,2,4-benzenetriol. nih.gov
Aminophenols: In some degradation pathways, the nitro group is initially reduced to an amino group, forming aminophenol derivatives before ring cleavage.
The table below summarizes some of the key degradation intermediates identified in the breakdown of related chloronitrophenols.
| Parent Compound | Intermediate | Reference |
| 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | plos.orgnih.gov |
| 2-Chloro-4-nitrophenol | Hydroxyquinol | researchgate.netnih.gov |
| p-Nitrophenol | 1,2,4-Benzenetriol | nih.gov |
Bacterial Strains Involved in Catabolism
Several bacterial genera have demonstrated the ability to degrade chloronitrophenols and related compounds, utilizing them as a source of carbon, nitrogen, and energy.
| Bacterial Strain | Degraded Compound(s) | Reference(s) |
| Cupriavidus sp. | 2-chloro-4-nitrophenol, 2,6-dichloro-4-nitrophenol, nitrobenzoates | nih.govresearchgate.netnih.govnih.gov |
| Burkholderia sp. | 2-chloro-4-nitrophenol, 3-methyl-4-nitrophenol | plos.orgnih.govfrontiersin.org |
| Ralstonia eutropha | Phenol, 2,4,6-trichlorophenol | nih.govnih.gov |
These bacteria have evolved specific enzymatic machinery to cope with the toxicity of these xenobiotic compounds. For example, Cupriavidus sp. strain CNP-8 can degrade 2-chloro-4-nitrophenol at concentrations as high as 1.6 mM. researchgate.netnih.gov Burkholderia species are known for their versatile metabolic capabilities in degrading a wide range of aromatic compounds. frontiersin.org
Kinetic Models for Biodegradation Rates and Substrate Inhibition
The rate of biodegradation of chloronitrophenols can be described by various kinetic models. Often, at high concentrations, these compounds exhibit substrate inhibition, where the degradation rate decreases beyond a certain substrate concentration. The Haldane model is commonly used to describe this phenomenon. nih.govmdpi.com
For the degradation of 2-chloro-4-nitrophenol by Cupriavidus sp. strain CNP-8, the process follows the Haldane substrate inhibition model with a maximum specific growth rate (μmax) of 0.148 h⁻¹, a half-saturation constant (Ks) of 0.022 mM, and a substrate inhibition constant (Ki) of 0.72 mM. researchgate.netnih.gov Similarly, the degradation of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain showed a specific growth rate of 0.124 h⁻¹, a half-saturation constant of 0.038 mM, and an inhibition constant of 0.42 mM. nih.gov
The table below presents kinetic parameters for the biodegradation of some chloronitrophenols.
| Compound | Bacterial Strain | μmax (h⁻¹) | Ks (mM) | Ki (mM) | Reference |
| 2-Chloro-4-nitrophenol | Cupriavidus sp. CNP-8 | 0.148 | 0.022 | 0.72 | researchgate.netnih.gov |
| 2,6-Dichloro-4-nitrophenol | Cupriavidus sp. CNP-8 | 0.124 | 0.038 | 0.42 | nih.gov |
| Phenol | Ralstonia eutropha | 0.41 | 0.021 (2 mg/L) | 3.64 (350 mg/L) | nih.gov |
Abiotic Degradation Processes in the Environment
In addition to microbial breakdown, abiotic processes can contribute to the transformation of this compound in the environment.
Photolytic Degradation under Environmental Conditions
Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for nitrophenols in aquatic environments. cdc.govwikipedia.org The presence of photosensitizing substances in natural waters can accelerate this process. wikipedia.org For instance, the photolysis of trinitrotoluene (TNT) in river water is more rapid than in distilled water and results in the formation of nitrobenzenes, benzaldehydes, and nitrophenols. wikipedia.org The photocatalytic degradation of other chlorophenols, such as 2- and 3-chlorophenol, has been demonstrated in the presence of titanium dioxide (TiO2) suspensions, indicating that mineral surfaces can play a role in their environmental fate. epa.gov However, the specific rates and products of the photolytic degradation of this compound under various environmental conditions require further investigation.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes are a class of environmental remediation technologies that rely on the generation of highly reactive oxygen species to break down persistent organic pollutants. While AOPs, including Fenton-based processes and photocatalysis, have been studied for the degradation of various chloronitrophenols, no data specifically documents the application or efficacy of these methods for this compound. typeset.ioresearchgate.netnih.gov
Hydroxyl Radical (HO•) and Other Reactive Species-Mediated Degradation
The hydroxyl radical (HO•) is a powerful, non-selective oxidant central to many AOPs. It is known to initiate the degradation of aromatic compounds. Studies on related nitrophenols show that hydroxyl radicals can lead to the formation of various intermediates. nih.govcopernicus.orgcopernicus.org For instance, the degradation of 4-nitrophenol by hydroxyl radicals has been shown to produce intermediates like 4-nitrocatechol. copernicus.orgcopernicus.org However, without specific studies on this compound, the degradation pathways, reaction kinetics, and resulting byproducts from hydroxyl radical attack remain unknown for this specific compound.
Electrochemical Degradation Pathways in Bioelectrochemical Systems
Bioelectrochemical systems (BES), such as microbial electrolysis cells (MECs), represent an emerging technology for the remediation of nitroaromatic compounds. In these systems, microorganisms catalyze oxidation-reduction reactions, often at an electrode surface. Research on 2-chloro-4-nitrophenol in a microbial electrolysis cell has demonstrated its degradation through reduction, dechlorination, and denitrification, leading to various intermediates including 2-chloro-4-aminophenol and 4-aminophenol. typeset.io These findings suggest that a similar reductive degradation could be a potential pathway for this compound, but this is purely speculative. No experimental data exists in the reviewed literature to confirm the electrochemical degradation pathways or efficiency for this compound in a bioelectrochemical system.
Due to the absence of specific research, no data tables or detailed findings for this compound can be presented.
Analytical Methodologies for 2 Chloro 4 Methyl 5 Nitrophenol Detection and Quantification
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are the cornerstone for the analysis of 2-chloro-4-methyl-5-nitrophenol, providing the necessary separation from interfering compounds present in complex samples. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of nitrophenols, including this compound. osti.gov Method development often involves optimizing the mobile phase composition, pH, and stationary phase to achieve efficient separation. chromatographyonline.com Reversed-phase HPLC, using columns like C18 or a specialized Newcrom R1, is commonly employed. sielc.comeeer.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like acetate (B1210297) buffer. chromatographyonline.comeeer.org
Validation of HPLC methods is critical to ensure their reliability. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. researchgate.net For instance, a developed HPLC method for phenols and nitrophenols demonstrated recoveries in the range of 90–112% with intraday and interday precisions (expressed as coefficient of variation) of less than 15%. chromatographyonline.com The use of a monolithic column has been shown to allow for rapid analysis, with separation of several phenolic compounds achieved in under 3.5 minutes. chromatographyonline.com
Table 1: Example of HPLC Method Parameters for Phenolic Compounds
| Parameter | Condition | Reference |
| Column | Chromolith RP-18e (150 mm × 4.6 mm I.D.) | chromatographyonline.com |
| Mobile Phase | 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) | chromatographyonline.com |
| Flow Rate | 3 mL min⁻¹ | chromatographyonline.com |
| Detection | UV-absorbance-DAD at maximum absorbance wavelength | chromatographyonline.com |
| Internal Standard | 2-chlorophenol | chromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the trace analysis of this compound. nih.gov Due to the polar nature of nitrophenols, derivatization is often necessary to improve their volatility and chromatographic behavior, preventing poor peak shapes and enhancing sensitivity. researchgate.netnih.gov Common derivatization techniques include methylation with agents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560). researchgate.netnih.gov
GC-MS provides high selectivity and sensitivity, with the mass spectrometer allowing for the identification of compounds based on their mass spectra. nih.govnist.gov The use of capillary columns with stationary phases like polydimethylsiloxane (B3030410) is typical. researchgate.net For environmental samples, GC-MS methods have achieved detection limits in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Specificity and Sensitivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry, making it an ideal technique for analyzing this compound in complex matrices without extensive sample cleanup. eeer.orgshimadzu.com This method often utilizes multiple reaction monitoring (MRM) for quantification, which significantly reduces background noise and improves detection limits. shimadzu.com
LC-MS/MS methods can achieve very low detection limits, often in the sub-microgram per liter range. shimadzu.com The technique has been successfully applied to the analysis of various phenolic compounds in water samples, demonstrating good linearity and precision. shimadzu.com For instance, in a study analyzing ten different phenols, the limits of detection were found to be between 0.02 and 0.25 µg/L for most compounds. shimadzu.com
Spectrophotometric and Colorimetric Methods for Quantitative Analysis
Spectrophotometric and colorimetric methods offer a simpler and often more rapid alternative for the quantitative analysis of nitrophenols, although they may lack the selectivity of chromatographic techniques. These methods are based on the principle that the compound of interest, or a derivative, absorbs light at a specific wavelength.
For example, the presence of nitrite (B80452) ions released during the degradation of a nitrophenol compound can be detected spectrophotometrically. This involves a colorimetric reaction where the nitrite reacts with specific reagents (sulfanilic acid and N-(1-naphthyl)-ethylenediamine dihydrochloride) to produce a purple-colored azo dye, which can be quantified by measuring its absorbance at 540 nm. plos.org While direct spectrophotometric analysis of this compound is possible, its application to complex mixtures can be limited by spectral overlap from other components.
Derivatization Strategies for Improved Chromatographic Performance and Detection
Derivatization is a key strategy to enhance the analysis of this compound, particularly for GC-based methods. gnest.org The primary goal of derivatization is to convert the polar phenol (B47542) group into a less polar, more volatile derivative, which improves chromatographic peak shape and detection sensitivity. researchgate.netphenomenex.com
Common derivatization approaches include:
Acetylation: Using acetic anhydride (B1165640) in an alkaline medium to form an acetate ester. gnest.org
Methylation: Employing reagents like diazomethane or trimethylsilyldiazomethane to form a methyl ether. researchgate.netnih.gov This approach has been shown to significantly lower the detection limit in GC-MS analysis of nitrophenols from diesel exhaust particles. nih.gov
Silylation: Reacting the phenol with a silylating agent to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. phenomenex.com
These derivatization reactions make the analytes more amenable to separation on non-polar GC columns and can also introduce functionalities that enhance detection by specific detectors like the electron capture detector (ECD). researchgate.net
Advanced Sample Preparation and Extraction Protocols for Environmental and Synthetic Samples
Effective sample preparation is crucial for the accurate analysis of this compound, especially from complex environmental matrices like water and soil. nih.govnih.gov The goal is to isolate and preconcentrate the analyte while removing interfering substances.
Commonly used techniques include:
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely used and efficient technique for sample cleanup and preconcentration. chromatographyonline.comnih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. Polymeric cartridges are often used for phenolic compounds. chromatographyonline.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. oiv.int
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. gnest.org
Microwave-Assisted Extraction (MAE): MAE is used to extract analytes from solid samples, such as soil, by using microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov
These advanced techniques, often used in combination, enable the detection of this compound at very low concentration levels in various sample types. nih.govgnest.org
Development of Reference Standards and Calibration Procedures
The accuracy and reliability of any analytical method for the detection and quantification of this compound are fundamentally dependent on the quality of the reference standards and the meticulous execution of calibration procedures. A certified reference material (CRM) of this compound with a known purity is the cornerstone for developing these standards.
Preparation of Stock and Working Standards:
The initial step involves the preparation of a primary stock solution of this compound. A precisely weighed amount of the CRM is dissolved in a specific volume of a suitable high-purity solvent, such as methanol or acetonitrile, to achieve a high concentration, typically in the range of 1000 µg/mL. chromatographyonline.com The choice of solvent is critical and depends on the analytical technique to be employed, ensuring complete dissolution of the compound and compatibility with the instrumental setup.
From this primary stock solution, a series of working standard solutions are prepared through serial dilution with the same high-purity solvent. These working standards cover a range of concentrations that are expected to bracket the concentration of this compound in the samples to be analyzed.
Table 1: Example of Preparation of a 1000 µg/mL Primary Stock Solution of this compound
| Parameter | Value |
| Mass of this compound CRM | 10.0 mg |
| Purity of CRM | 99.5% |
| Solvent | Methanol (HPLC Grade) |
| Final Volume of Stock Solution | 10.0 mL |
| Calculated Concentration | 995 µg/mL |
Calibration Curve Construction:
The prepared working standard solutions are then used to construct a calibration curve. This is achieved by analyzing each standard solution using the chosen analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and plotting the instrumental response (e.g., peak area or height) against the corresponding concentration of this compound.
For instance, in a study on the degradation of a similar compound, 2-chloro-4-nitrophenol (B164951), standard calibration curves were generated using concentrations ranging from 0.01 to 0.4 mM, with absorbance measured at 420 nm. researchgate.net A similar approach can be adopted for this compound, with the concentration range and detection wavelength optimized for the specific compound and analytical instrument.
The relationship between concentration and response is typically linear over a certain range. A linear regression analysis is performed on the data points to obtain the equation of the line (y = mx + c), where 'y' is the instrumental response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The coefficient of determination (R²) is a critical parameter used to assess the linearity of the calibration curve, with a value greater than 0.995 generally considered acceptable for most applications. shimadzu.com
Table 2: Illustrative Data for a Calibration Curve of this compound
| Standard Concentration (µg/mL) | Instrumental Response (Peak Area) |
| 0.5 | 15,230 |
| 1.0 | 30,150 |
| 2.5 | 75,800 |
| 5.0 | 151,200 |
| 10.0 | 300,500 |
| Linear Regression Equation | Peak Area = 30025 * Concentration + 350 |
| Coefficient of Determination (R²) | 0.9998 |
Method Validation and Quality Control:
Once the calibration curve is established, the analytical method must be validated to ensure its performance is suitable for the intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Linearity: Assessed by the R² value of the calibration curve.
Accuracy: Determined by analyzing samples with known concentrations of this compound (e.g., spiked samples) and comparing the measured concentration to the true value. Recoveries are typically expected to be within a certain range, for example, 90-112%. chromatographyonline.com
Precision: Evaluated by repeatedly analyzing a standard solution to determine the degree of agreement among individual test results. It is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with values typically less than 15% being acceptable. chromatographyonline.com
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the analytical method.
Limit of Quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified.
To ensure the ongoing reliability of the results, quality control (QC) samples are typically analyzed alongside the unknown samples. These QC samples are prepared from a separate stock solution and have concentrations at the low, medium, and high end of the calibration range. The results of the QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Intermediate in Chemical Synthesis
The strategic arrangement of electron-withdrawing (nitro, chloro) and electron-donating (hydroxyl, methyl) groups on the aromatic ring makes these compounds valuable starting points for further chemical modification. They serve as foundational scaffolds upon which more complex molecular structures can be built.
The functional groups of chloro-methyl-nitrophenol isomers serve as reactive handles for a variety of chemical transformations, leading to the synthesis of new aromatic structures. For instance, research has shown the biotransformation of 4-chloro-2-nitrophenol (B165678) by a marine Bacillus species, which converts it into novel heterocyclic compounds such as 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, and ultimately 5-chloro-2-methylbenzoxazole. nih.gov This demonstrates a pathway from a simple nitrophenol to a more complex benzoxazole (B165842) structure.
Furthermore, the core structure is used to build elaborate pharmaceutical intermediates. In one study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. nih.gov The synthesis began with 2-chloro-4-nitrobenzoic acid, a closely related structure, which was converted through several steps into the final complex benzamide (B126) products, highlighting the role of the nitrated aromatic core in generating new potential therapeutic agents. nih.gov
Substituted nitrophenols are crucial intermediates in the colorant industry. Specifically, 4-Chloro-2-methyl-5-nitrophenol (B2449075) is noted for its use in the production of sulfonated dyes. biosynth.com Similarly, its isomer 4-Chloro-2-nitrophenol is an important intermediate in the manufacturing of azo dyes and other pigments. bkkchildrenmuseum.comgoogle.com The presence of the nitro and chloro groups makes the aromatic ring amenable to reactions common in dye synthesis, such as diazotization and coupling reactions, which are fundamental processes for creating chromophores, the parts of a molecule responsible for its color. The preparation of 2-Chloro-4-nitrophenol (B164951) is explicitly linked to its use in producing active and acidic media dyes. guidechem.com
The versatility of these nitrophenol isomers allows for their incorporation into larger, high-value molecules for specialty applications, particularly in the pharmaceutical and agrochemical sectors. Their use as a precursor is integral to manufacturing certain drugs and pesticides. biosynth.com
For example, 4-Chloro-2-nitrophenol is a known intermediate in the synthesis of the neuralgic medicine chlorzoxazone. google.com A clear illustration of building complex architectures is the synthesis of potential antidiabetic agents. Starting from a related nitrobenzoic acid, researchers developed multi-step reaction sequences to produce complex N-(alkyl/aryl)-4-nitrobenzamide derivatives, demonstrating the integration of the initial building block into a sophisticated molecular structure designed for a specific biological function. nih.gov
Derivatization for the Generation of Functionalized Materials
Derivatization involves chemically modifying a compound to produce a new one with different properties. The functional groups on chloro-methyl-nitrophenols allow for various derivatization reactions. Due to their high polarity, nitrophenols are often derivatized to enhance their volatility for analytical purposes, such as gas chromatography (GC). A common technique is silylation, where a silylating agent reacts with the phenolic hydroxyl (-OH) group to form a less polar trimethylsilyl (B98337) (TMS) ether. researchgate.net This "flash heater derivatization" allows for improved separation and detection in complex mixtures. researchgate.net
Beyond analytical applications, derivatization is key to creating new functional materials. The synthesis of complex sulfonamides from 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which is then reacted with various amines, is a prime example of how the core structure can be functionalized to create a library of new compounds with potential therapeutic activities. nih.gov Another example is the reaction of nitrophenol derivatives with amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond and are studied for their medicinal properties. bas.bg
Innovative Methodologies for Industrial Chemical Production
The industrial production of specific isomers of chloro-methyl-nitrophenol requires precise control to avoid the formation of unwanted byproducts. A significant challenge in synthesizing 4-Chloro-2-methyl-5-nitrophenol is directing the incoming nitro group to the correct position (C5) on the 4-chloro-2-methylphenol (B52076) starting material, as direct nitration tends to produce the undesired 6-nitro isomer.
An innovative, patented process overcomes this challenge by using a temporary protecting group. google.com This method ensures the production of the isomerically pure desired product in high yield from an inexpensive starting material. google.com The process avoids the use of 4-chloro-2-methyl-aniline, a previously used precursor now known to be carcinogenic. google.com
The key steps of this industrial method are outlined in the table below.
Table 1: Patented Industrial Synthesis of 4-Chloro-2-methyl-5-nitrophenol
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1. Protection | Protection of the hydroxyl group | 4-chloro-2-methylphenol is reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (e.g., aqueous sodium hydroxide (B78521) or pyridine). | The bulky sulfonyl group is attached to the hydroxyl oxygen. This protects the -OH group and sterically directs the subsequent nitration to the C5 position. google.com |
| 2. Nitration | Electrophilic aromatic substitution | The resulting 4-chloro-2-methylphenylsulfonate is treated with a nitrating mixture (e.g., sulfuric acid and nitric acid) at controlled, low temperatures (e.g., 15-17 °C). | The nitro group (NO₂) is added to the aromatic ring specifically at the position para to the methyl group and meta to the sulfonate ester, yielding 4-chloro-2-methyl-5-nitrophenylsulfonate. google.com |
| 3. Deprotection | Cleavage of the sulfonyl ester | The intermediate is treated with either acid (e.g., concentrated hydrochloric acid) or base (e.g., aqueous sodium hydroxide solution) at elevated temperatures (reflux). | The protecting sulfonyl group is removed, regenerating the hydroxyl group and yielding the final, isomerically pure 4-Chloro-2-methyl-5-nitrophenol product in very good yield. google.com |
This strategic use of a protecting group represents a significant process innovation, enabling safer, more efficient, and highly selective industrial-scale production.
Future Research Directions and Emerging Paradigms in 2 Chloro 4 Methyl 5 Nitrophenol Studies
Development of Highly Efficient and Atom-Economical Synthetic Pathways
Current synthetic routes for 2-Chloro-4-methyl-5-nitrophenol and related compounds often involve multi-step processes with the use of hazardous reagents and the generation of significant waste. Future research will need to focus on the development of highly efficient and atom-economical synthetic pathways. This involves exploring green chemistry principles to minimize environmental impact and enhance economic viability.
Key research areas will include:
Catalytic Nitration and Chlorination: Investigating novel catalytic systems for the selective nitration and chlorination of 4-methylphenol derivatives. This could involve the use of solid acid catalysts, metal-organic frameworks (MOFs), or enzymatic catalysts to improve regioselectivity and reduce the use of corrosive and toxic reagents like nitric acid and chlorine gas.
One-Pot Synthesis: Designing one-pot or tandem reaction sequences where multiple synthetic steps are carried out in a single reactor without the isolation of intermediates. This approach can significantly reduce solvent usage, energy consumption, and waste generation.
Flow Chemistry: Utilizing microreactor technology and continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages such as enhanced safety, better process control, and easier scalability.
| Synthetic Approach | Potential Advantages |
| Catalytic Nitration/Chlorination | Higher selectivity, reduced waste, use of milder reaction conditions. |
| One-Pot Synthesis | Reduced solvent and energy consumption, shorter reaction times. |
| Flow Chemistry | Improved safety, precise control over reaction parameters, scalability. |
Deeper Understanding of Enzymatic Mechanisms in Biodegradation for Bioremediation Enhancement
The microbial degradation of chloronitrophenols is a crucial area of research for environmental remediation. While the biodegradation of some chloronitrophenols has been studied, the specific enzymatic mechanisms involved in the degradation of this compound are largely unknown. Future research should aim to elucidate these pathways to enhance bioremediation strategies.
Focus areas include:
Isolation and Characterization of Degrading Microorganisms: Identifying and isolating novel bacterial and fungal strains capable of degrading this compound from contaminated sites. nih.gov
Elucidation of Degradation Pathways: Using techniques like mass spectrometry to identify metabolic intermediates and reconstruct the complete degradation pathway. Potential initial steps could involve reductive or oxidative removal of the nitro group or dechlorination. nih.gov
Enzyme Identification and Characterization: Identifying and characterizing the specific enzymes responsible for each step in the degradation pathway, such as nitroreductases, monooxygenases, and dehalogenases. nih.govnih.gov
| Enzyme Class | Potential Role in Degradation |
| Nitroreductases | Reduction of the nitro group to an amino group. |
| Monooxygenases | Oxidative removal of the nitro group or hydroxylation of the aromatic ring. nih.gov |
| Dehalogenases | Removal of the chlorine atom from the aromatic ring. |
Integration of Multi-Omics Approaches for Unraveling Microbial Degradation Networks
To gain a holistic understanding of how microbial communities respond to and degrade this compound, the integration of multi-omics approaches is essential. wustl.eduresearchgate.net This involves combining genomics, transcriptomics, proteomics, and metabolomics to study the complex interactions within a microbial consortium during the degradation process.
Future research will leverage:
Metagenomics: To identify the full genetic potential of a microbial community for degrading the target compound, including identifying novel catabolic genes and pathways. frontiersin.orgnih.govfrontiersin.orgnih.gov
Metatranscriptomics: To study the gene expression profiles of the microbial community in response to the presence of this compound, revealing which genes and pathways are actively involved in its degradation. nih.gov
Metaproteomics: To identify the proteins that are actually produced by the microorganisms during the degradation process, providing a direct link between genetic potential and functional activity. researchgate.net
| Omics Technique | Information Gained |
| Metagenomics | Genetic potential for degradation. frontiersin.orgnih.govfrontiersin.orgnih.gov |
| Metatranscriptomics | Actively expressed degradation genes. nih.gov |
| Metaproteomics | Functional proteins involved in degradation. researchgate.net |
| Metabolomics | Metabolic intermediates and pathway activity. nih.gov |
Exploration of Novel Chemical Transformations for Value-Added Products
Instead of complete mineralization, the transformation of this compound into value-added chemicals presents an attractive and sustainable alternative. This approach aligns with the principles of a circular economy by converting a pollutant into a useful product.
A promising avenue for future research is the catalytic reduction of the nitro group to an amino group, yielding 2-chloro-5-amino-4-methylphenol. This aminophenol derivative could then serve as a precursor for the synthesis of more complex and valuable molecules. For instance, oxidative coupling of o-aminophenols is a known method for producing phenoxazines, a class of heterocyclic compounds with applications in dyes, pharmaceuticals, and materials science. nih.govresearchgate.netnih.gov
Future research should focus on:
Selective Catalytic Reduction: Developing highly selective catalysts for the reduction of the nitro group without affecting the chloro and methyl substituents. This could involve the use of supported metal nanoparticles or biocatalysts. rsc.orgnih.govmdpi.comgoogle.comacs.org
Oxidative Coupling Reactions: Investigating efficient methods for the oxidative coupling of the resulting aminophenol to form phenoxazine (B87303) derivatives. This could involve chemical oxidants, enzymatic catalysis, or electrochemical methods. nih.govresearchgate.net
Characterization and Application of Novel Products: Synthesizing and characterizing the properties of the newly formed value-added products to explore their potential applications.
| Transformation Step | Potential Product | Potential Applications |
| Catalytic Reduction | 2-Chloro-5-amino-4-methylphenol | Intermediate for synthesis. |
| Oxidative Coupling | Phenoxazine derivatives | Dyes, pharmaceuticals, organic electronics. researchgate.net |
Predictive Modeling of Environmental Fate and Transformation Products
Predictive modeling is an increasingly important tool for assessing the environmental fate and potential risks of chemical compounds. iaea.org For this compound, developing robust predictive models can help in understanding its persistence, mobility, and transformation in the environment.
Future research in this area will involve:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the physicochemical properties, bioavailability, and toxicity of this compound and its transformation products based on their molecular structure. osti.govaftonchemical.comnih.govnih.gov
Biodegradation Pathway Prediction Systems: Utilizing computational tools and databases to predict the likely biodegradation pathways of this compound under different environmental conditions. researchgate.netoup.comnih.govoup.com These systems can help in identifying potential persistent and toxic transformation products.
Environmental Fate and Transport Models: Integrating data on the physicochemical properties and degradation kinetics of this compound into environmental models to simulate its transport and fate in soil, water, and air.
| Modeling Approach | Predicted Outcome |
| QSAR Models | Physicochemical properties, toxicity. osti.govaftonchemical.comnih.govnih.gov |
| Biodegradation Pathway Prediction | Likely degradation pathways and products. researchgate.netoup.comnih.govoup.com |
| Environmental Fate and Transport Models | Environmental concentration and distribution. |
Q & A
Q. How can researchers optimize synthetic routes for 2-Chloro-4-methyl-5-nitrophenol to achieve high purity?
- Methodological Answer : Synthesis optimization involves comparing chlorinating agents (e.g., thionyl chloride vs. oxalyl chloride) and reaction conditions. For example, thionyl chloride with N-methylacetamide in benzene under reflux yields higher selectivity for chloro-substituted intermediates, while oxalyl chloride in dichloromethane at 50°C produces fewer byproducts . Temperature gradients (0–50°C) and solvent polarity (benzene vs. DCM) should be tested to balance reaction rate and purity. Post-synthesis purification via water washing and filtration is critical to remove unreacted starting materials .
Q. What analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Combine NMR, IR, and mass spectrometry. NMR (1H/13C) identifies substituent positions (e.g., methyl and nitro groups), while IR confirms functional groups (C-Cl at ~550 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated 187.57 g/mol for C₇H₆ClNO₃). For isomers, compare retention times via GC using nonpolar columns (e.g., Kovats RI analysis) .
Q. How can researchers mitigate byproduct formation during nitration of chlorinated phenolic precursors?
- Methodological Answer : Control nitration regioselectivity using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor para-substitution. Monitor reaction progress via TLC or HPLC to detect early-stage intermediates like 2-chloro-4-methylphenol. Quenching with ice-water minimizes over-nitration. For persistent byproducts (e.g., di-nitrated analogs), employ column chromatography with silica gel and ethyl acetate/hexane gradients .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing nitro and chloro groups activate the aromatic ring for NAS at the ortho/para positions. Kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) can elucidate substituent effects. Density functional theory (DFT) calculations predict charge distribution and transition states, validated by Hammett plots correlating σ values with reaction rates .
Q. How do solvent effects influence the photodegradation pathways of this compound in environmental matrices?
- Methodological Answer : Conduct UV-Vis spectroscopy in aqueous vs. organic solvents to identify λmax shifts indicative of solvatochromism. Use LC-MS/MS to track degradation products (e.g., quinone intermediates or dechlorinated species). Compare half-lives under simulated sunlight in buffered solutions (pH 4–9) to assess hydrolysis vs. radical-mediated pathways. Reference EPA/NIST spectral libraries for fragment pattern matching .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Reconcile discrepancies (e.g., unexpected NMR peaks) by synthesizing isotopically labeled analogs (e.g., deuterated methyl groups) to distinguish structural isomers. Cross-validate with 2D NMR techniques (COSY, HSQC) and X-ray crystallography. For mass spectra, compare fragmentation patterns with databases like NIST MS (e.g., m/z 187 [M]⁺ vs. m/z 153 for dechlorinated analogs) .
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) with catalytic applications?
- Methodological Answer : Functionalize the phenolic -OH group via esterification or etherification to introduce carboxylate or pyridyl ligands. Screen coordination behavior with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration and cyclic voltammetry. Characterize MOF porosity via BET surface area analysis and test catalytic activity in model reactions (e.g., CO₂ reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
